![molecular formula C13H16FN5O B2491793 3-フルオロ-N,N-ジメチル-1-{ピラゾロ[1,5-a]ピラジン-4-イル}ピロリジン-3-カルボキサミド CAS No. 2201943-90-8](/img/structure/B2491793.png)

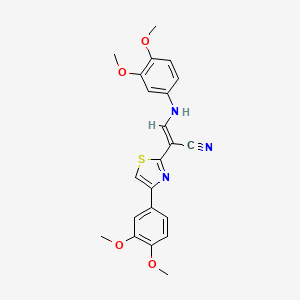

3-フルオロ-N,N-ジメチル-1-{ピラゾロ[1,5-a]ピラジン-4-イル}ピロリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C13H16FN5O and its molecular weight is 277.303. The purity is usually 95%.

BenchChem offers high-quality 3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

蛍光プローブおよびイメージング剤

蛍光分子は、細胞内プロセスの研究、ケモセンサー、有機材料において重要な役割を果たしています。PPsはいくつかの利点を提供します。

- 固体発光体: 単純なアリール基を持つPPs(例:4a、4b、4d、および4e)は、良好な固体発光強度(QY SS = 0.18〜0.63)を可能にします。 適切な構造を選択することで、固体発光体の設計が可能になります .

創薬および開発

PPsは、そのユニークな構造のために、潜在的な薬物候補として機能する可能性があります。研究者は、生物学的標的との相互作用を探索し、薬物動態を評価し、毒性プロファイルを評価することができます。 たとえば、化合物DPC423は、血液凝固因子Xaの強力な阻害剤として同定されています .

抗がん剤

最近の研究では、ピラゾロ[3,4-d]ピリミジンとピラゾロ[4,3-e][1,2,4]トリアゾロ[4,3-a]ピリミジンの抗がん特性が調査されています。 一部のPPsは、癌細胞株に対して有意な阻害活性を示し、さらなる検討のための有望な候補となっています .

超分子化学と自己組織化

PPsは超分子相互作用に関与し、自己組織化構造を形成できます。研究者は、分子スイッチやセンサーなどの機能性材料の設計におけるPPsの利用を探求することができます。

要約すると、3-フルオロ-N,N-ジメチル-1-{ピラゾロ[1,5-a]ピラジン-4-イル}ピロリジン-3-カルボキサミドは、蛍光イメージングから創薬まで、さまざまな科学分野で有望です。そのユニークな特性により、現在進行中の研究の興味深い対象となっています。 🌟

Safety and Hazards

The compound is not intended for human or veterinary use and is available for research use only. Specific safety and hazard information for this compound is not available in the retrieved papers.

将来の方向性

The promising biological and photophysical properties of pyrazolo[1,5-a]pyrimidines have prompted the development of various methods for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines . Future research could focus on exploring the potential applications of these compounds in medicinal chemistry, drug design, and materials science .

作用機序

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as inhibitors of cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit cdk2, which plays a crucial role in cell cycle progression . Therefore, this compound may potentially affect cell cycle-related pathways.

Pharmacokinetics

The presence of fluorine in the compound may enhance its metabolic stability and bioavailability .

Result of Action

Compounds with similar structures have been shown to inhibit the growth of various cell lines . Therefore, this compound may potentially exhibit anti-proliferative effects.

Action Environment

The presence of electron-donating groups (edgs) at position 7 on the fused ring can improve both the absorption and emission behaviors, suggesting that the compound’s optical properties may be influenced by the surrounding environment .

生化学分析

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which can be influenced by electron-donating groups (EDGs) at certain positions on the fused ring . This suggests that 3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide may interact with various enzymes, proteins, and other biomolecules in a way that influences their optical properties.

Cellular Effects

Related compounds have been shown to have significant effects on cell function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that related compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

3-fluoro-N,N-dimethyl-1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5O/c1-17(2)12(20)13(14)4-7-18(9-13)11-10-3-5-16-19(10)8-6-15-11/h3,5-6,8H,4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQGMOTZMBWUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCN(C1)C2=NC=CN3C2=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2491731.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)